3-Propoxycarbonylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxycarbonylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with carboxyl groups The presence of the propoxycarbonyl group at the 3-position and the carboxylic acid group at the 2-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxycarbonylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Propoxycarbonylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Propoxycarbonylpyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propoxycarbonylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, it may act as a ligand for metal ions, forming complexes that can catalyze specific reactions. Additionally, its derivatives may modulate biological pathways, such as those involved in oxidative stress and DNA damage .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the propoxycarbonyl group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Has a carboxyl group at the 4-position, differing in the position of substitution.
Uniqueness
3-Propoxycarbonylpyridine-2-carboxylic acid is unique due to the presence of both the propoxycarbonyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-propoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-6-15-10(14)7-4-3-5-11-8(7)9(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
AIKRCYKLMVSRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(N=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.